Cas no 2171657-12-6 (1-2-(methylamino)acetylazetidine-2-carboxamide)

1-2-(methylamino)acetylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-2-(methylamino)acetylazetidine-2-carboxamide

- 1-[2-(methylamino)acetyl]azetidine-2-carboxamide

- 2171657-12-6

- EN300-1281213

-

- インチ: 1S/C7H13N3O2/c1-9-4-6(11)10-3-2-5(10)7(8)12/h5,9H,2-4H2,1H3,(H2,8,12)

- InChIKey: YHFWAUQUGNASET-UHFFFAOYSA-N

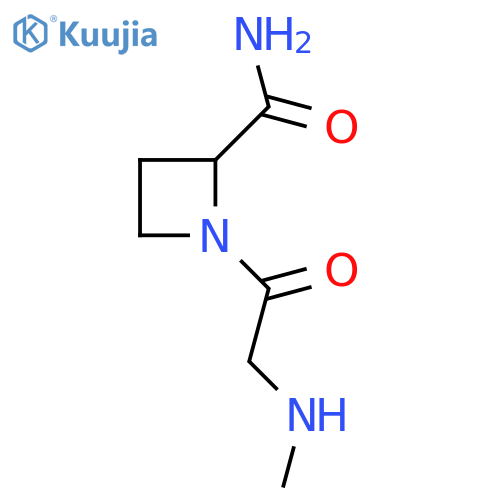

- ほほえんだ: O=C(CNC)N1CCC1C(N)=O

計算された属性

- せいみつぶんしりょう: 171.100776666g/mol

- どういたいしつりょう: 171.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.4Ų

- 疎水性パラメータ計算基準値(XlogP): -1.6

1-2-(methylamino)acetylazetidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1281213-0.05g |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 0.05g |

$888.0 | 2023-05-23 | ||

| Enamine | EN300-1281213-10.0g |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 10g |

$4545.0 | 2023-05-23 | ||

| Enamine | EN300-1281213-2500mg |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 2500mg |

$1791.0 | 2023-10-01 | ||

| Enamine | EN300-1281213-1000mg |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 1000mg |

$914.0 | 2023-10-01 | ||

| Enamine | EN300-1281213-5000mg |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 5000mg |

$2650.0 | 2023-10-01 | ||

| Enamine | EN300-1281213-0.1g |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 0.1g |

$930.0 | 2023-05-23 | ||

| Enamine | EN300-1281213-0.5g |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 0.5g |

$1014.0 | 2023-05-23 | ||

| Enamine | EN300-1281213-2.5g |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 2.5g |

$2071.0 | 2023-05-23 | ||

| Enamine | EN300-1281213-50mg |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 50mg |

$768.0 | 2023-10-01 | ||

| Enamine | EN300-1281213-250mg |

1-[2-(methylamino)acetyl]azetidine-2-carboxamide |

2171657-12-6 | 250mg |

$840.0 | 2023-10-01 |

1-2-(methylamino)acetylazetidine-2-carboxamide 関連文献

-

1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

1-2-(methylamino)acetylazetidine-2-carboxamideに関する追加情報

Comprehensive Analysis of 1-2-(methylamino)acetylazetidine-2-carboxamide (CAS No. 2171657-12-6): Properties, Applications, and Industry Insights

In the rapidly evolving field of pharmaceutical chemistry, 1-2-(methylamino)acetylazetidine-2-carboxamide (CAS No. 2171657-12-6) has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound, characterized by its azetidine core and carboxamide functional group, is a subject of ongoing research in drug discovery and development. Its molecular framework makes it a promising candidate for addressing unmet medical needs, particularly in neurological and metabolic disorders.

The growing interest in 1-2-(methylamino)acetylazetidine-2-carboxamide aligns with broader industry trends, such as the search for novel small-molecule therapeutics and the optimization of drug-like properties. Researchers frequently inquire about its synthesis, mechanism of action, and bioavailability, reflecting the compound's relevance in modern pharmacology. Additionally, its CAS No. 2171657-12-6 serves as a critical identifier for regulatory and patent-related searches, underscoring its importance in intellectual property discussions.

From a structural perspective, the azetidine ring in 1-2-(methylamino)acetylazetidine-2-carboxamide contributes to its conformational rigidity, which can enhance binding affinity to biological targets. This feature is particularly valuable in the design of central nervous system (CNS) drugs, a hot topic in pharmaceutical research. The compound's methylamino and carboxamide moieties further expand its utility, enabling interactions with diverse enzyme families and receptors. Such versatility makes it a focal point for studies on neurodegenerative diseases and metabolic syndrome, two areas with high patient demand and limited treatment options.

The synthesis of 1-2-(methylamino)acetylazetidine-2-carboxamide involves multi-step organic transformations, often leveraging protecting group strategies and catalytic amidation. These methods are frequently searched by chemists seeking efficient routes to similar scaffolds. Recent advancements in flow chemistry and green synthesis have also been explored to improve the yield and sustainability of its production, addressing the industry's push toward environmentally friendly practices.

In preclinical studies, 1-2-(methylamino)acetylazetidine-2-carboxamide has shown promise in modulating key biological pathways, such as G-protein-coupled receptors (GPCRs) and kinase signaling. These findings have sparked discussions about its potential as a lead compound for next-generation therapeutics. Moreover, its physicochemical properties, including solubility and permeability, are frequently analyzed to assess its drug-likeness—a critical factor in the Lipinski's Rule of Five framework.

As the pharmaceutical landscape shifts toward personalized medicine, 1-2-(methylamino)acetylazetidine-2-carboxamide is being evaluated for its compatibility with biomarker-driven therapies. This aligns with the rising popularity of precision medicine and companion diagnostics, topics that dominate academic and industry conferences. The compound's potential to target specific patient subgroups could position it as a valuable tool in tailored treatment regimens.

In conclusion, 1-2-(methylamino)acetylazetidine-2-carboxamide (CAS No. 2171657-12-6) represents a compelling case study in modern drug development. Its structural elegance, coupled with its therapeutic potential, makes it a subject of enduring interest. For researchers and industry professionals, understanding its synthetic routes, biological activity, and regulatory status is essential to unlocking its full potential in addressing global health challenges.

2171657-12-6 (1-2-(methylamino)acetylazetidine-2-carboxamide) 関連製品

- 735306-98-6(N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide)

- 895021-99-5(N-(2,4-dimethylphenyl)-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)

- 345987-96-4(5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol)

- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)

- 389064-25-9(Proteasome Inhibitor XVI)

- 2764017-46-9(8-Hydrazinyl-3-(methoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine)

- 1806983-63-0(Ethyl 2-bromo-5-hydroxypyridine-3-acetate)

- 1506414-62-5((4-Bromo-2,6-difluorophenyl)methyl(ethyl)amine)